![molecular formula C14H13FO B6372992 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% CAS No. 1261988-24-2](/img/structure/B6372992.png)
5-(2,3-Dimethylphenyl)-3-fluorophenol, 95%
Overview
Description
5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% (5-DFP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in various organic solvents. 5-DFP-95 has been used in various studies for its unique properties and has been found to be useful for a variety of purposes.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various compounds, such as 5-fluorobenzophenone and 5-fluorophenylacetic acid. It has also been used in the synthesis of fluorescent dyes and as a fluorescent probe for detecting metal ions. In addition, 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% has been used in the synthesis of pharmaceuticals, such as antimalarial drugs, and as a catalyst for the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as an electron-deficient species that can act as an electron acceptor in certain reactions. This can lead to the formation of new compounds, such as 5-fluorobenzophenone and 5-fluorophenylacetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% are not fully understood. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to be non-mutagenic and non-teratogenic in vitro studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in laboratory experiments. However, one of the main limitations of using 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% is that it is not very soluble in water, making it difficult to use in certain types of experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
There are a number of potential future directions for 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95%. One potential direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. In addition, further research could be done to determine the mechanism of action of 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% and to explore its potential use in the synthesis of pharmaceuticals and polymers. Finally, further research could be done to explore the biochemical and physiological effects of 5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% in animal models.
Synthesis Methods
5-(2,3-Dimethylphenyl)-3-fluorophenol, 95% can be synthesized from 2,3-dimethylphenol and fluorobenzene by a Friedel-Crafts alkylation reaction. This reaction involves the reaction of the phenol with the fluorobenzene in the presence of an acid catalyst, such as aluminum chloride or boron trifluoride. The reaction produces a white solid product that is 95% pure.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRZAHQCWZMHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684121 | |
Record name | 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-24-2 | |
Record name | [1,1′-Biphenyl]-3-ol, 5-fluoro-2′,3′-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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